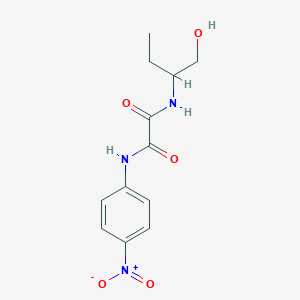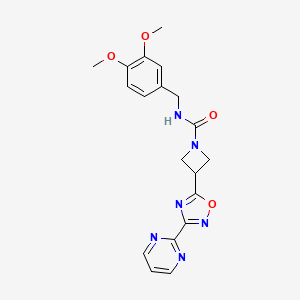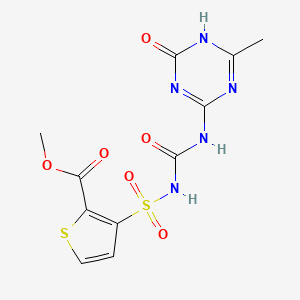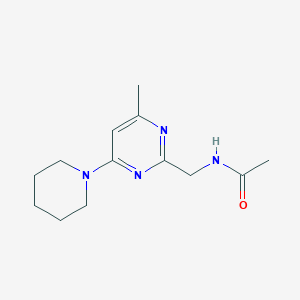
N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide, commonly referred to as HNOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HNOB is a nitrophenyl oxalamide derivative, and its synthesis method involves the reaction of 4-nitroaniline with oxalyl chloride, followed by the addition of 1-amino-2-propanol.
Mecanismo De Acción
HNOB is a substrate for proteases, and its mechanism of action involves the cleavage of the amide bond by proteases. Upon cleavage, HNOB produces a fluorescent product that can be detected using fluorescence spectroscopy. The mechanism of action of HNOB has been extensively studied, and its use as a substrate for protease activity detection has been validated.
Biochemical and Physiological Effects
HNOB has been shown to have biochemical and physiological effects in cells. It has been shown to be non-toxic to cells at low concentrations and has been used to study protease activity in cells. Additionally, HNOB has been used to study protein-protein interactions in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HNOB has several advantages for use in lab experiments. It is a highly sensitive fluorescent probe for the detection of protease activity in cells. Additionally, HNOB is non-toxic to cells at low concentrations, making it a safe option for use in cell-based assays. However, HNOB has certain limitations, such as its limited solubility in aqueous solutions, which can affect its effectiveness in certain assays.
Direcciones Futuras
There are several future directions for the use of HNOB in scientific research. One potential application is the development of HNOB-based assays for the detection of protease activity in vivo. Additionally, HNOB could be used as a tool for the study of protein-protein interactions in vivo. Further research is also needed to optimize the synthesis method of HNOB to improve its solubility in aqueous solutions.
Métodos De Síntesis
The synthesis of HNOB involves the reaction of 4-nitroaniline with oxalyl chloride, followed by the addition of 1-amino-2-propanol. The reaction leads to the formation of HNOB as a white crystalline solid with a melting point of 152-154°C.
Aplicaciones Científicas De Investigación
HNOB has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of protease activity in cells. HNOB has also been used as a substrate for the determination of protease activity in biological samples. Additionally, HNOB has been used as a tool for the study of protein-protein interactions.
Propiedades
IUPAC Name |
N'-(1-hydroxybutan-2-yl)-N-(4-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5/c1-2-8(7-16)13-11(17)12(18)14-9-3-5-10(6-4-9)15(19)20/h3-6,8,16H,2,7H2,1H3,(H,13,17)(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBBOOPCPJYTDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3Z)-5-bromo-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2829008.png)
![Methyl 4-chloro-2-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate](/img/structure/B2829009.png)





![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2829018.png)
![N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide](/img/structure/B2829020.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2829024.png)
![3-(3-Methoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2829025.png)
![2,11-dimethyl-8-nitro-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2829027.png)